molecular formula C9H5F2NO B1305473 5-(3,4-Difluorophenyl)isoxazole CAS No. 387358-54-5

5-(3,4-Difluorophenyl)isoxazole

Cat. No.: B1305473
CAS No.: 387358-54-5
M. Wt: 181.14 g/mol
InChI Key: SAHZBEXDVFZMLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes . This reaction typically requires a catalyst such as copper(I) or ruthenium(II) and can be carried out under mild conditions . Another method involves the cycloisomerization of α,β-acetylenic oximes using gold(III) chloride as a catalyst . These methods offer high yields and selectivity for the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of isoxazole synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the isoxazole ring or the difluorophenyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

5-(3,4-difluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHZBEXDVFZMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NO2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304375
Record name 5-(3,4-Difluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387358-54-5
Record name 5-(3,4-Difluorophenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387358-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Difluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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